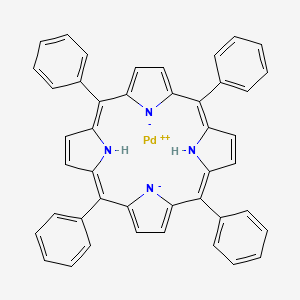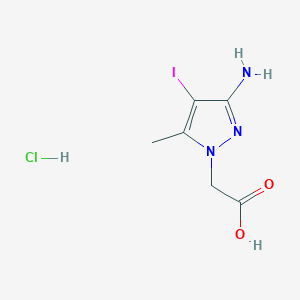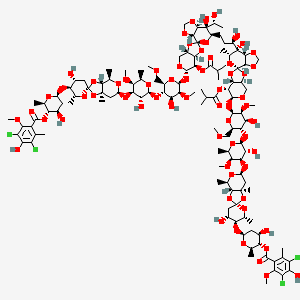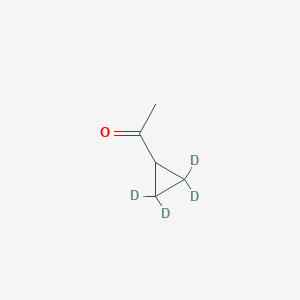![molecular formula C19H15ClN2O4 B12349141 2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12349141.png)
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid is a compound with significant pharmaceutical and biological activities. It is known for its role in drug research and development, particularly in the treatment of gastritis and ulcers .
Méthodes De Préparation
The synthesis of 2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid involves several steps. One common method includes the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and acyl derivatives . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is known for its antioxidative activity and its role in protecting mucosal tissues . It is also used in the treatment of gastritis and ulcers due to its ability to inhibit lipid peroxidation and apoptosis in epithelial cells .
Mécanisme D'action
The mechanism of action of 2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid involves its antioxidative properties. It acts as a radical scavenger, inhibiting lipid peroxidation and protecting mitochondrial membrane potential . This compound also reduces apoptosis in epithelial cells, contributing to its protective effects on mucosal tissues .
Comparaison Avec Des Composés Similaires
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid is unique due to its specific chemical structure and biological activities. Similar compounds include other quinolone derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline, which also exhibit significant biological activities . the presence of the 2-chlorobenzoyl group in this compound enhances its antioxidative properties and its effectiveness in protecting mucosal tissues .
Propriétés
Formule moléculaire |
C19H15ClN2O4 |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-14-7-3-1-6-13(14)18(24)22-16(19(25)26)9-11-10-17(23)21-15-8-4-2-5-12(11)15/h1-8,10,12,16H,9H2,(H,22,24)(H,25,26) |
Clé InChI |
KDCCRLPBRQZUSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(CC2=CC(=O)N=C3C2C=CC=C3)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)




![1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B12349074.png)


![6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione](/img/structure/B12349085.png)
![2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid](/img/structure/B12349093.png)

![2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea](/img/structure/B12349111.png)

